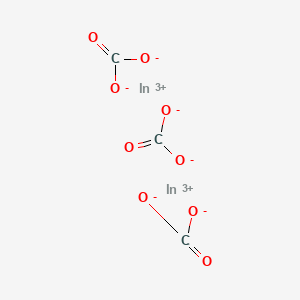
Indium carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium carbonate, with the chemical formula In₂(CO₃)₃, is a water-insoluble compound that can be converted to other indium compounds, such as indium oxide, through heating (calcination). It is generally available in various purity grades and is used in a range of applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Indium carbonate can be synthesized through several methods, including:
Precipitation Method: This involves reacting indium nitrate with sodium carbonate in an aqueous solution. The reaction typically occurs at room temperature, and the resulting this compound precipitate is filtered, washed, and dried. [ 2 \text{In(NO₃)₃} + 3 \text{Na₂CO₃} \rightarrow \text{In₂(CO₃)₃} + 6 \text{NaNO₃} ]
Hydrothermal Synthesis: This method involves dissolving indium salts in water and then heating the solution in a sealed vessel at high temperatures and pressures. This process can produce this compound with controlled particle sizes and morphologies.
Industrial Production Methods: Industrial production of this compound often involves large-scale precipitation methods using indium nitrate and sodium carbonate. The process is optimized for high yield and purity, and the product is typically subjected to further processing to meet specific industrial requirements .
Types of Reactions:
Decomposition: this compound decomposes upon heating to form indium oxide and carbon dioxide. [ \text{In₂(CO₃)₃} \rightarrow 2 \text{In₂O₃} + 3 \text{CO₂} ]
Reaction with Acids: this compound reacts with dilute acids to form indium salts and carbon dioxide. [ \text{In₂(CO₃)₃} + 6 \text{HCl} \rightarrow 2 \text{InCl₃} + 3 \text{CO₂} + 3 \text{H₂O} ]
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with this compound.
Temperature: Decomposition reactions typically require heating to temperatures above 300°C.
Major Products:
Indium Oxide (In₂O₃): Formed through thermal decomposition.
Indium Salts: Such as indium chloride, formed through reactions with acids.
Wissenschaftliche Forschungsanwendungen
Indium carbonate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of indium carbonate depends on its conversion to other indium compounds. For example, in biological applications, indium-111 emits Auger electrons, which can cause localized damage to cancer cells, making it useful in targeted radiotherapy . The molecular targets and pathways involved include DNA damage and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Indium Oxide (In₂O₃): A common product of indium carbonate decomposition, used in transparent conductive coatings.
Indium Chloride (InCl₃): Formed by reacting this compound with hydrochloric acid, used in catalysis and organic synthesis.
Indium Sulfide (In₂S₃): Another indium compound with applications in photovoltaics and optoelectronics.
Uniqueness of this compound: this compound is unique due to its ability to easily convert to other indium compounds, making it a versatile precursor in various chemical processes. Its water-insoluble nature also makes it suitable for specific applications where solubility needs to be controlled .
Eigenschaften
CAS-Nummer |
60459-04-3 |
|---|---|
Molekularformel |
CH2InO3 |
Molekulargewicht |
176.84 g/mol |
IUPAC-Name |
indium(3+);tricarbonate |
InChI |
InChI=1S/CH2O3.In/c2-1(3)4;/h(H2,2,3,4); |
InChI-Schlüssel |
BEWAJAMESUGLPZ-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[In+3].[In+3] |
Kanonische SMILES |
C(=O)(O)O.[In] |
Key on ui other cas no. |
60459-04-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















